3-Amino-3-(2,3-dimethylphenyl)propan-1-ol
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Overview
Description
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO. It is a derivative of propanol, featuring an amino group and a dimethylphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol typically involves the reaction of 2,3-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydrophobic dimethylphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-methoxy-2,3-dimethylphenyl)propan-1-ol
- 3-Amino-2,2-dimethylpropan-1-ol
- 1-Propanol, 3-(dimethylamino)-
Uniqueness
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions and effects in various applications.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-amino-3-(2,3-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-3-5-10(9(8)2)11(12)6-7-13/h3-5,11,13H,6-7,12H2,1-2H3 |
InChI Key |
GRABBATVFYPVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CCO)N)C |
Origin of Product |
United States |
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